1-Palmitoyl-3-O-benzyl-rac-glycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-hydroxy-3-phenylmethoxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMANQJLYZAYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554320 | |

| Record name | 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-51-0 | |

| Record name | 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Palmitoyl-3-O-benzyl-rac-glycerol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic lipid molecule belonging to the class of monoacylglycerols. Its structure consists of a glycerol (B35011) backbone where the hydroxyl group at the sn-1 position is esterified with palmitic acid, a saturated fatty acid, and the hydroxyl group at the sn-3 position is protected by a benzyl (B1604629) ether linkage. The "rac-" prefix indicates that it is a racemic mixture of the two possible enantiomers at the sn-2 position of the glycerol backbone. This compound is primarily utilized in organic synthesis, likely as an intermediate in the preparation of more complex, biologically active lipids. Due to the benzyl protecting group, it allows for selective modification of the free hydroxyl group at the sn-2 position.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central glycerol moiety with distinct substitutions at the C-1 and C-3 positions. The presence of the long-chain saturated fatty acid (palmitic acid) imparts significant lipophilicity to the molecule, while the benzyl group provides a stable, non-reactive protecting group that can be removed under specific chemical conditions. The free secondary hydroxyl group at the C-2 position is a key reactive site for further chemical modifications.

Chemical Structure

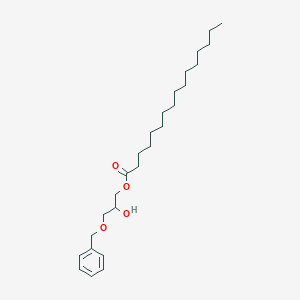

Image: Chemical structure of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is not extensively available in peer-reviewed literature. The information presented below is compiled from commercial supplier data.

| Property | Value | Reference |

| CAS Number | 1487-51-0 | [1][2] |

| Molecular Formula | C₂₆H₄₄O₄ | [1] |

| Molecular Weight | 420.63 g/mol | [3] |

| Appearance | White to Off-White Waxy Solid | [3] |

| Storage Temperature | 2-8°C | |

| Solubility | Information not readily available. | |

| Melting Point | Information not readily available. | |

| Boiling Point | Information not readily available. | |

| Spectral Data (NMR, IR, MS) | Not available in public databases. |

Synonyms:

-

DL-Palmitic Acid 3-(Benzyloxy)-2-hydroxypropyl Ester[3]

-

Hexadecanoic Acid 2-Hydroxy-3-(phenylmethoxy)propyl Ester[3]

-

(2-hydroxy-3-phenylmethoxypropyl) hexadecanoate[3]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not readily found in the scientific literature. However, based on fundamental principles of organic chemistry, a plausible synthetic route can be proposed. This would typically involve the selective protection and acylation of a glycerol derivative.

Proposed Synthetic Workflow

A common strategy for the synthesis of such a molecule would involve starting with a commercially available, selectively protected glycerol derivative, such as 3-(benzyloxy)-1,2-propanediol. This starting material has a benzyl protecting group at the C-3 position and free hydroxyl groups at the C-1 and C-2 positions. The synthesis would then proceed via a regioselective acylation at the primary hydroxyl group (C-1) with palmitoyl (B13399708) chloride or palmitic acid activated with a coupling agent.

Below is a conceptual workflow for the proposed synthesis of this compound.

Biological Activity and Applications in Drug Development

There is a notable absence of published research on the specific biological activities of this compound. Its primary utility appears to be as a chemical intermediate in the synthesis of more complex lipids.[1][4] For instance, the free hydroxyl group at the sn-2 position can be further functionalized, and the benzyl protecting group at the sn-3 position can be selectively removed by hydrogenolysis to yield a 1-O-palmitoyl-rac-glycerol. This makes it a versatile building block in the synthesis of phospholipids, triglycerides, and other lipid-based molecules for research in areas such as:

-

Drug Delivery: As a precursor for synthesizing lipids used in liposomes and other nanoparticle-based drug delivery systems.

-

Signaling Pathways: For the synthesis of specific di- and triglycerides to study lipid signaling pathways. However, no direct involvement of this compound in any signaling pathway has been reported.

-

Biophysical Studies: To create defined lipid species for investigating the properties of lipid bilayers and cell membranes.

Due to the lack of data on its biological effects, there are no established signaling pathways in which this compound is known to be directly involved.

Conclusion

This compound is a well-defined synthetic lipid with a clear role as a chemical intermediate. While its physicochemical and biological properties are not extensively documented in the public domain, its structure provides a valuable platform for the synthesis of more complex lipids for various research applications in biochemistry, biophysics, and pharmacology. Further research is needed to fully characterize this molecule and explore any potential direct biological activities. Researchers utilizing this compound should consider its primary role as a synthetic building block and may need to perform their own characterization depending on the requirements of their specific application.

References

In-Depth Technical Guide: 1-Palmitoyl-3-O-benzyl-rac-glycerol (CAS: 1487-51-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic diacylglycerol (DAG) analog. As a member of the glycerolipid family, it possesses a structure that suggests potential utility in lipid research and as a synthetic intermediate for more complex molecules. This guide provides a comprehensive overview of the available technical data for this compound. It is important to note that publicly accessible, in-depth experimental data and biological studies on this specific molecule are limited. Much of the information is derived from chemical supplier data and general knowledge of related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is primarily compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1487-51-0 | [1][2] |

| Molecular Formula | C₂₆H₄₄O₄ | [1] |

| Molecular Weight | 420.63 g/mol | [1] |

| Appearance | White to Off-White Waxy Solid | [1] |

| Synonyms | DL-Palmitic Acid 3-(Benzyloxy)-2-hydroxypropyl Ester, Hexadecanoic Acid 2-Hydroxy-3-(phenylmethoxy)propyl Ester | [1][2] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow

The following diagram illustrates a potential high-level workflow for the synthesis of this compound. It must be emphasized that this is a theoretical pathway and has not been experimentally validated from available literature.

Caption: Hypothetical synthetic workflow for this compound.

Biological Activity and Signaling Pathways

As a diacylglycerol analog, this compound could potentially interact with signaling pathways that are regulated by endogenous diacylglycerols. Diacylglycerol is a crucial second messenger that activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC) and other C1 domain-containing proteins.[4][5] These pathways are integral to a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[6][7]

The benzyl group at the sn-3 position and the palmitoyl group at the sn-1 position of this synthetic molecule would likely influence its binding affinity and activation potential for DAG effectors compared to endogenous diacylglycerols. However, without specific experimental data, its precise role as an agonist or antagonist of these pathways remains speculative.

Generalized Diacylglycerol Signaling Pathway

The following diagram illustrates a simplified, generalized diacylglycerol signaling pathway. A DAG analog, such as this compound, could hypothetically influence this pathway at the point of DAG interaction with its effectors.

Caption: Generalized diacylglycerol signaling pathway.

Applications in Research and Drug Development

Given its structure, this compound is primarily useful as a compound in organic synthesis.[2] It can serve as a building block for the synthesis of more complex, biologically active lipids. In the context of drug development, it could be used as a tool compound to probe diacylglycerol signaling pathways, although its specific effects would need to be empirically determined.

Conclusion

This compound, CAS number 1487-51-0, is a synthetic diacylglycerol analog with limited characterization in the public domain. While its basic physicochemical properties are known, detailed experimental protocols and biological activity studies are lacking. Its structural similarity to endogenous diacylglycerols suggests potential interaction with key signaling pathways, but this requires experimental validation. Currently, its primary application appears to be in the realm of organic synthesis as an intermediate for more complex lipid molecules. Further research is needed to fully elucidate the potential of this compound in chemical biology and drug discovery.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. EP2759529A2 - Preparation method of 1-palmitoyl-3-acetylglycerol, and preparation method of 1-palmitoyl-2-linoleoyl-3-acetylglycerol using same - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. mdpi.com [mdpi.com]

Synthesis of 1-Palmitoyl-3-O-benzyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 1-Palmitoyl-3-O-benzyl-rac-glycerol, a key intermediate in the synthesis of structured lipids and various biologically active molecules. This document details the experimental protocols for its preparation, presents relevant quantitative data, and includes visualizations of the synthetic workflow.

Introduction

This compound is a protected monoacylglycerol derivative. The presence of a benzyl (B1604629) ether at the C-3 position and a palmitoyl (B13399708) ester at the C-1 position makes it a valuable building block in lipid chemistry. The hydroxyl group at the C-2 position allows for further chemical modifications, enabling the synthesis of a wide range of complex lipids with defined stereochemistry and acyl chain composition. This guide outlines a common and effective two-step synthetic route.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from commercially available materials. The general workflow involves:

-

Protection of Glycerol (B35011): Synthesis of the key intermediate, 3-(benzyloxy)-1,2-propanediol, by benzylation of a suitable glycerol derivative.

-

Selective Acylation: Regioselective palmitoylation of 3-(benzyloxy)-1,2-propanediol at the primary hydroxyl group to yield the final product.

The logical relationship of this pathway is illustrated in the following diagram.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)-1,2-propanediol

This procedure outlines the synthesis of the key intermediate, 3-(benzyloxy)-1,2-propanediol, starting from (±)-glycidol.

Reaction Scheme:

(±)-Glycidol + Benzyl bromide → (±)-3-(Benzyloxy)-1,2-propanediol

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| (±)-Glycidol | 74.08 | 5.0 g | 67.5 |

| Benzyl bromide | 171.04 | 12.7 g (8.8 mL) | 74.2 |

| Sodium hydride (60% dispersion in oil) | 24.00 | 2.97 g | 74.2 |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 50 mL | - |

| Diethyl ether | - | As needed | - |

| Saturated aq. Ammonium (B1175870) chloride | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium sulfate | - | As needed | - |

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in oil, 2.97 g, 74.2 mmol) in anhydrous DMF (20 mL) at 0 °C under an inert atmosphere (e.g., argon), a solution of (±)-glycidol (5.0 g, 67.5 mmol) in anhydrous DMF (10 mL) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

A solution of benzyl bromide (12.7 g, 74.2 mmol) in anhydrous DMF (20 mL) is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 3-(benzyloxy)-1,2-propanediol as a colorless oil.

Expected Yield: ~60-70%

Characterization Data for 3-(Benzyloxy)-1,2-propanediol:

| Analysis | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.40–7.28 (m, 5H, Ar-H), 4.55 (s, 2H, -OCH₂Ph), 3.89 (m, 1H, -CH(OH)-), 3.73–3.60 (m, 2H, -CH₂OH), 3.56 (m, 2H, -CH₂OBn), 2.74 (br s, 1H, -OH), 2.26 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 126 MHz) | δ 137.6, 128.5, 127.9, 127.8, 73.6, 71.8, 70.6, 64.1 |

Step 2: Synthesis of this compound

This procedure describes the regioselective acylation of 3-(benzyloxy)-1,2-propanediol at the primary hydroxyl group using palmitoyl chloride.

Reaction Scheme:

(±)-3-(Benzyloxy)-1,2-propanediol + Palmitoyl chloride → this compound

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3-(Benzyloxy)-1,2-propanediol | 182.22 | 5.0 g | 27.4 |

| Palmitoyl chloride | 274.87 | 7.53 g | 27.4 |

| Pyridine (B92270) | 79.10 | 2.6 g (2.65 mL) | 32.9 |

| Anhydrous Dichloromethane (B109758) (DCM) | - | 100 mL | - |

| 1 M Hydrochloric acid | - | As needed | - |

| Saturated aq. Sodium bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium sulfate | - | As needed | - |

Procedure:

-

A solution of 3-(benzyloxy)-1,2-propanediol (5.0 g, 27.4 mmol) and pyridine (2.6 g, 32.9 mmol) in anhydrous dichloromethane (100 mL) is cooled to 0 °C in an ice bath under an inert atmosphere.

-

Palmitoyl chloride (7.53 g, 27.4 mmol) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is washed successively with 1 M hydrochloric acid (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white waxy solid.

Expected Yield: ~75-85%

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₂₆H₄₄O₄ |

| Molecular Weight | 420.63 g/mol |

| Appearance | White waxy solid |

| CAS Number | 1487-51-0 |

| Typical Yield (Step 1) | 60-70% |

| Typical Yield (Step 2) | 75-85% |

| Overall Yield | 45-60% |

Mandatory Visualization

The following diagram illustrates the chemical transformation in the final acylation step.

Caption: Reaction scheme for the selective palmitoylation of 3-(benzyloxy)-1,2-propanediol.

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis of this compound. The two-step pathway described is robust and scalable, making it suitable for laboratory-scale preparation. The provided experimental protocols, quantitative data, and visualizations are intended to support researchers and professionals in the fields of lipid chemistry and drug development in the successful synthesis of this valuable intermediate. Careful execution of the described procedures and purification techniques is crucial for obtaining a high-purity product.

Physical and chemical characteristics of 1-Palmitoyl-3-O-benzyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic diacylglycerol derivative with potential applications in organic synthesis and biochemical research. This document provides a comprehensive overview of its known physical and chemical characteristics, drawing from available scientific and commercial sources. While detailed experimental protocols and specific biological activity data for this compound are not extensively documented in publicly accessible literature, this guide consolidates the existing information and provides context based on the properties of related diacylglycerol compounds.

Core Physical and Chemical Properties

This compound is a diacylglycerol distinguished by a palmitoyl (B13399708) group at the C-1 position and a benzyl (B1604629) ether linkage at the C-3 position of the glycerol (B35011) backbone. This structure imparts specific physicochemical properties relevant to its potential applications.

Table 1: Physical and Chemical Characteristics of this compound

| Property | Value | Source(s) |

| CAS Number | 1487-51-0 | [1][2][3] |

| Molecular Formula | C₂₆H₄₄O₄ | [1][2] |

| Molecular Weight | 420.63 g/mol | [2][3] |

| Appearance | White to Off-White Waxy Solid | [2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available. Related diacylglycerols such as 1-Palmitoyl-3-oleoyl-rac-glycerol are soluble in chloroform (B151607) and ethyl acetate.[4] | |

| Storage Conditions | 2-8°C (Refrigerator) | [3] |

Synthesis and Experimental Considerations

A plausible synthetic approach could involve the reaction of 3-O-benzyl-rac-glycerol with palmitoyl chloride in the presence of a base to facilitate the esterification at the primary hydroxyl group. Purification would likely involve chromatographic techniques to isolate the desired product from starting materials and potential byproducts.

Illustrative Synthetic Workflow

As a specific experimental workflow for the synthesis of this compound is not documented, the following diagram illustrates a general, conceptual workflow for the synthesis of a 1-monoacyl-3-O-benzyl-glycerol derivative.

References

An In-depth Technical Guide to 1-Palmitoyl-3-O-benzyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and potential biological relevance of 1-Palmitoyl-3-O-benzyl-rac-glycerol, a key intermediate in organic synthesis and a member of the diacylglycerol family of compounds.

Physicochemical Data

The fundamental molecular attributes of this compound are summarized below. This data is critical for experimental design, analytical characterization, and stoichiometric calculations.

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₄₄O₄ | [1][2][3][4] |

| Molecular Weight | 420.63 g/mol | [1][2][3] |

| CAS Number | 1487-51-0 | [1][2][3][4] |

| Synonyms | DL-Palmitic Acid 3-(Benzyloxy)-2-hydroxypropyl Ester, Hexadecanoic Acid 2-Hydroxy-3-(phenylmethoxy)propyl Ester | [1][2] |

| Appearance | White Waxy Solid | [1] |

Experimental Protocols and Synthesis

This compound is primarily utilized as a compound in organic synthesis.[2] While specific, detailed experimental protocols for its direct biological application are not extensively documented in publicly available literature, its synthesis is a key aspect for researchers. A general synthetic approach can be inferred from related compounds.

A plausible synthetic route, based on the synthesis of structurally similar compounds like 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), would involve the protection of one of glycerol's hydroxyl groups, followed by esterification.

Conceptual Synthetic Workflow:

The synthesis of a monoacetyldiglyceride such as PLAG involves key intermediates and reaction steps that can be adapted for the synthesis of this compound. A crucial step in the synthesis of PLAG is the preparation of pure 1-palmitoyl-3-acetyl-rac-glycerol from 1-palmitoyl-rac-glycerol and acetylchloride.[5] This highlights the use of a protected glycerol (B35011) backbone to achieve specific acylation.

For this compound, a likely synthetic pathway would involve:

-

Benzylation of Glycerol: Protection of one of the primary hydroxyl groups of glycerol with a benzyl (B1604629) group.

-

Palmitoylation: Esterification of the remaining primary hydroxyl group with palmitic acid or a reactive derivative like palmitoyl (B13399708) chloride.

This process yields the desired this compound.

Caption: Conceptual synthetic workflow for this compound.

Biological Significance and Potential Applications

While direct biological signaling pathways for this compound are not well-defined in the available literature, its structural similarity to other diacylglycerols (DAGs) and related lipids suggests potential areas of investigation. DAGs are crucial second messengers in various cellular signaling pathways.

Structurally related compounds have demonstrated significant biological activities:

-

1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG): This compound, also a monoacetyldiglyceride, has been shown to possess immunomodulatory effects, including the stimulation of hematopoiesis and the reduction of hepatic injury in animal models.[5][6] It has been investigated for its potential to modulate immune functions in healthy adults.[5]

-

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)): This synthetic lung surfactant was a component of a medication used to treat infant respiratory distress syndrome by reducing surface tension in the alveoli.[7]

-

rac-1(3)-palmitoyl glycerol: Studies in weanling mice have investigated its toxicity and metabolism, noting that its acylation can reduce toxicity.[8]

Given these examples, this compound could serve as a valuable tool in:

-

Lipid Metabolism Research: As a substrate or modulator of enzymes involved in lipid synthesis and degradation.

-

Drug Delivery: Its amphipathic nature could be explored for the formulation of lipid-based drug delivery systems.

-

Immunomodulation Studies: As a reference compound or a precursor for the synthesis of more complex immunomodulatory lipids.

Logical Relationship for Research Application:

The utility of this compound in research can be visualized as a progression from its fundamental properties to its application as a synthetic intermediate for creating biologically active molecules.

Caption: Logical flow from the core compound to its potential research outcomes.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Toxicity of rac-1(3)-palmitoyl glycerol in weanling mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Palmitoyl-3-O-benzyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic diacylglycerol (DAG) derivative that serves as a valuable intermediate in organic synthesis, particularly in the field of lipid chemistry. Its structure, featuring a protected hydroxyl group at the sn-3 position via a benzyl (B1604629) ether linkage and a palmitoyl (B13399708) group at the sn-1 position, makes it a versatile building block for the stereospecific synthesis of more complex glycerolipids, including phospholipids (B1166683) and triacylglycerols. This guide provides a comprehensive overview of the key characteristics of this compound, including its physicochemical properties, synthesis, and applications in research and drug development.

Core Characteristics and Physicochemical Properties

This compound is a white to off-white waxy solid at room temperature.[1] Its unique structure, combining a long-chain saturated fatty acid (palmitic acid) and a bulky aromatic protecting group (benzyl), dictates its physical and chemical behavior.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1487-51-0 | [1] |

| Molecular Formula | C₂₆H₄₄O₄ | [1][2][3] |

| Molecular Weight | 420.63 g/mol | [1][2][3] |

| Appearance | White to Off-White Waxy Solid | [1] |

| Melting Point | Not definitively reported; listed as "Undetermined" in some safety data sheets for similar compounds. | |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate.[4] Solubility in other organic solvents like DMF, DMSO, and ethanol (B145695) is expected but specific quantitative data is not readily available. | |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis and Experimental Protocols

General Synthetic Approach

The synthesis typically starts with a commercially available protected glycerol (B35011) derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), to differentiate the hydroxyl groups. The free primary hydroxyl group of solketal can be benzylated, followed by the removal of the acetonide protecting group to yield 3-O-benzyl-rac-glycerol. Subsequent selective acylation of the primary hydroxyl group at the sn-1 position with palmitoyl chloride or palmitic acid (activated with a coupling agent) yields the target compound. Purification is typically achieved through column chromatography.

Experimental Workflow: A Generalized Synthetic Pathway

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of complex, biologically active lipids.[1] The benzyl group serves as a robust protecting group for the hydroxyl function at the sn-3 position, allowing for selective modifications at the sn-2 position.

Role as a Synthetic Intermediate

-

Phospholipid Synthesis: The free hydroxyl group at the sn-2 position can be esterified with a second fatty acid, followed by the deprotection of the benzyl group and subsequent phosphitylation to introduce a polar head group. This strategy is fundamental in the synthesis of specific phosphatidylcholines, phosphatidylethanolamines, and other phospholipids with defined fatty acid compositions at the sn-1 and sn-2 positions.

-

Triacylglycerol Synthesis: Similar to phospholipid synthesis, the sn-2 hydroxyl group can be acylated with a desired fatty acid. Subsequent removal of the benzyl protecting group and acylation of the resulting sn-3 hydroxyl group allows for the synthesis of well-defined triacylglycerols.

-

Diacylglycerol Analogues for Signaling Studies: While this compound itself is not typically used directly in cell-based signaling assays due to the bulky and non-labile benzyl group, it is a precursor for the synthesis of diacylglycerol analogues. Diacylglycerols are crucial second messengers that activate a variety of signaling proteins, most notably protein kinase C (PKC) isoforms.[5] By enabling the synthesis of specific DAG isomers, this compound indirectly contributes to the study of lipid-mediated signaling pathways.

Logical Relationship in Complex Lipid Synthesis

Caption: Synthetic utility of this compound.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not consistently provided by all vendors, general laboratory safety precautions for handling waxy organic solids should be followed. For similar lipid compounds, the material is not classified as hazardous, but direct contact with skin and eyes should be avoided.[6] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a key synthetic building block for researchers in lipid chemistry and drug development. Its well-defined structure allows for the precise and regioselective synthesis of a wide range of complex glycerolipids. While detailed quantitative physicochemical data and specific experimental protocols are not extensively documented in publicly accessible literature, its utility as a synthetic intermediate is well-established within the scientific community. Future research may further elucidate its potential applications and provide more detailed characterization of this versatile molecule.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Novachemistry-product-info [novachemistry.com]

- 4. caymanchem.com [caymanchem.com]

- 5. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Solubility of 1-Palmitoyl-3-O-benzyl-rac-glycerol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Palmitoyl-3-O-benzyl-rac-glycerol, a diacylglycerol derivative of significant interest in various research and development applications. Due to the limited availability of direct quantitative solubility data for this specific compound, this document infers its solubility based on the known properties of structurally similar lipids and provides detailed experimental protocols for its determination.

Core Concepts in Lipid Solubility

Lipids, including this compound, are a class of organic molecules characterized by their general insolubility in polar solvents like water and high solubility in non-polar or weakly polar organic solvents.[1][2] The solubility of a specific lipid is governed by its molecular structure, including the length and saturation of its fatty acid chains and the presence of any polar functional groups. The benzyl (B1604629) group in this compound introduces a degree of aromatic character, which can influence its interaction with different solvents.

Predicted Solubility Profile

Based on the solubility data of analogous diacylglycerols and related lipids, the following table summarizes the predicted solubility of this compound in common laboratory solvents. It is important to note that these are estimations and empirical determination is recommended for precise applications.

| Solvent | Predicted Solubility | Rationale / Notes on Similar Compounds |

| Chloroform | Soluble | Structurally similar diacylglycerols like 1-Palmitoyl-3-Oleoyl-rac-glycerol are reported to be soluble in chloroform.[3] |

| Dichloromethane (DCM) | Soluble | As a non-polar, chlorinated solvent similar to chloroform, high solubility is expected. |

| Diethyl Ether | Soluble | Lipids are generally highly soluble in ether.[1] |

| Ethyl Acetate | Soluble | 1-Palmitoyl-3-Oleoyl-rac-glycerol shows solubility in ethyl acetate.[3] |

| Toluene | Soluble | The presence of the benzyl group may enhance solubility in aromatic solvents. |

| Hexane | Soluble | Non-polar aliphatic solvents are generally good solvents for lipids. |

| Acetone | Soluble | Acetone is considered a "lipid-solvent".[1] |

| Dimethylformamide (DMF) | Moderately Soluble | Some triacylglycerols show solubility in the range of 10 mg/mL in DMF.[4] |

| Ethanol | Moderately to Slightly Soluble | A structurally related triacylglycerol, 1-Palmitoyl-2-oleoyl-3-arachidonoyl-rac-glycerol, has a reported solubility of 10 mg/mL in ethanol.[4] Mono- and diacylglycerols have been purified using ethanol.[5] |

| Methanol (B129727) | Slightly Soluble | As a more polar alcohol, methanol is generally a poorer solvent for lipids compared to ethanol. |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble to Sparingly Soluble | While some complex lipids have measurable solubility in DMSO, the long palmitoyl (B13399708) chain will limit solubility. |

| Water | Insoluble | As a lipid, it is expected to be insoluble in aqueous solutions.[1] |

Experimental Protocols for Solubility Determination

For precise quantification of solubility, the following experimental protocols are recommended.

Method 1: Shake-Flask Method with HPLC Quantification

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.[6]

Materials:

-

This compound

-

Selected solvents (e.g., Chloroform, Ethanol, DMF)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Method 2: Hot-Stage Microscopy (for solid and semi-solid lipids)

This method provides a visual estimation of the temperature at which the compound dissolves in a solid or semi-solid lipid excipient, which can be adapted for liquid solvents at different temperatures.

Materials:

-

This compound

-

Selected solvent

-

Microscope with a hot stage

-

Microscope slides and coverslips

Procedure:

-

Prepare a mixture of the compound and the solvent on a microscope slide.

-

Place the slide on the hot stage and cover with a coverslip.

-

Gradually increase the temperature of the hot stage while observing the sample under the microscope.

-

The temperature at which the last crystals of the compound dissolve is recorded as the saturation temperature for that concentration. By preparing samples with different concentrations, a solubility curve can be generated.

Visualization of Relevant Pathways and Workflows

Diacylglycerol in Protein Kinase C (PKC) Signaling

This compound, as a diacylglycerol (DAG), is an important signaling molecule that can activate certain isoforms of Protein Kinase C (PKC).[7][8] The activation of PKC by DAG is a crucial step in various cellular processes.[9]

Caption: Diacylglycerol-mediated activation of Protein Kinase C.

General Experimental Workflow for Lipid Analysis

The analysis of lipids such as this compound from a biological matrix typically follows a standardized workflow to ensure accurate and reproducible results.[10][11]

Caption: A typical workflow for lipidomics analysis.

Conclusion

References

- 1. Ch26: Lipids [chem.ucalgary.ca]

- 2. Fat - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. 1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol | CAS 675876-04-7 | Cayman Chemical | Biomol.com [biomol.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 9. pnas.org [pnas.org]

- 10. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipidomics Workflows | Thermo Fisher Scientific - HK [thermofisher.com]

Commercial Suppliers and Technical Guide for 1-Palmitoyl-3-O-benzyl-rac-glycerol

For researchers, scientists, and professionals in drug development, 1-Palmitoyl-3-O-benzyl-rac-glycerol serves as a valuable intermediate in the synthesis of complex lipids and as a potential tool for studying lipid signaling pathways. This technical guide provides an overview of its commercial availability, a plausible synthetic route, and its potential biological context.

Commercial Availability

This compound (CAS No. 1487-51-0) is available from several commercial suppliers. While specific details such as purity, available quantities, and pricing often require direct inquiry, the following table summarizes publicly available information to aid in procurement.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| Santa Cruz Biotechnology | This compound | 1487-51-0 | C₂₆H₄₄O₄ | 420.63 | - |

| Pharmaffiliates | This compound | 1487-51-0 | C₂₆H₄₄O₄ | 420.63 | High Purity |

| Alfa Chemistry | This compound | 1487-51-0 | C₂₆H₄₄O₄ | 420.63 | 96% |

| Clearsynth | This compound | 1487-51-0 | - | - | High Quality |

| Novachemistry | This compound | 1487-51-0 | C₂₆H₄₄O₄ | 420.63 | >95% |

| ChemicalBook | This compound | 1487-51-0 | C₂₆H₄₄O₄ | 420.63 | - |

Synthesis and Characterization

Postulated Synthetic Pathway

The synthesis likely involves the benzylation of a glycerol (B35011) derivative followed by acylation. A potential, though not directly cited, synthetic workflow is outlined below.

Caption: Postulated synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 3-O-benzyl-rac-glycerol (Benzyl Protection)

-

To a solution of glycerol in a suitable aprotic solvent (e.g., DMF or THF), add a base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to stir for a specified time to ensure the formation of the alkoxide.

-

Slowly add benzyl bromide to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-O-benzyl-rac-glycerol.

Step 2: Synthesis of this compound (Acylation)

-

Dissolve 3-O-benzyl-rac-glycerol in a suitable solvent (e.g., dichloromethane (B109758) or pyridine) under an inert atmosphere.

-

Cool the solution to 0 °C and add palmitoyl chloride dropwise.

-

Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

-

Once the reaction is complete, wash the mixture with a mild acid (e.g., 1M HCl) and then with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by column chromatography to obtain this compound.[1]

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Context and Potential Applications

This compound is a synthetic diacylglycerol (DAG) analog. In cellular biology, DAGs are crucial second messengers that are typically generated from the hydrolysis of membrane phospholipids. They play a key role in a variety of signaling pathways, most notably by activating Protein Kinase C (PKC).

The presence of the benzyl group at the sn-3 position makes this molecule a useful tool for several reasons:

-

Metabolic Stability: The ether linkage of the benzyl group is more resistant to enzymatic cleavage by lipases compared to the ester linkages typically found in natural DAGs. This increased stability can be advantageous for in vitro and potentially in vivo studies where sustained signaling activation is desired.

-

Intermediate for Synthesis: It can serve as a precursor for the synthesis of more complex, biologically active lipids where a protected glycerol backbone is required.

Diacylglycerol (DAG) Signaling Pathway

The general signaling pathway involving DAG is initiated by the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and DAG. While IP₃ mobilizes intracellular calcium, DAG remains in the plasma membrane where it recruits and activates members of the PKC family.

References

An In-depth Technical Guide to Deuterated 1-Palmitoyl-3-O-benzyl-rac-glycerol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Deuterated 1-Palmitoyl-3-O-benzyl-rac-glycerol, a stable isotope-labeled lipid with significant applications in biomedical and pharmaceutical research. This document details its chemical properties, potential synthesis, and its primary roles as an internal standard in mass spectrometry-based lipidomics and as a tracer in metabolic studies.

Core Compound Specifications

Deuterated this compound, specifically the glycerol-d5 labeled variant, is a synthetic diacylglycerol analog. The incorporation of five deuterium (B1214612) atoms into the glycerol (B35011) backbone provides a distinct mass shift, making it an invaluable tool for quantitative analysis and metabolic flux studies.

| Property | Value | Source |

| Compound Name | This compound-d5 | N/A |

| Molecular Formula | C₂₆H₃₉D₅O₄ | N/A |

| Molecular Weight | 425.66 g/mol | N/A |

| Unlabeled CAS Number | 1487-51-0 | N/A |

| Structure | Hexadecanoic acid 2-hydroxy-3-(phenylmethoxy)propyl-d5 ester | N/A |

| Appearance | White to Off-White Waxy Solid (inferred from unlabeled compound) | N/A |

| Storage Conditions | 2-8°C Refrigerator (inferred from unlabeled compound) | N/A |

| Isotopic Purity | Typically >98% for commercially available deuterated lipids | [1][2] |

| Chemical Purity | Typically ≥95% for research-grade lipids | [3] |

Synthesis Pathway

A potential synthetic workflow is outlined below:

Caption: Proposed synthesis workflow for Deuterated this compound.

Applications in Research

The primary utility of Deuterated this compound lies in its application as a stable isotope-labeled internal standard for mass spectrometry and as a tracer for metabolic pathways.

Internal Standard for Mass Spectrometry

In lipidomics, accurate quantification of lipid species is crucial.[] Stable isotope dilution mass spectrometry is a gold-standard technique for this purpose.[9] Deuterated lipids, such as this compound-d5, are ideal internal standards because they share near-identical physicochemical properties with their endogenous, non-deuterated counterparts.[10][11] This ensures similar extraction efficiency, chromatographic retention time, and ionization response, allowing for precise correction of analytical variability.[12][13]

Experimental Workflow for Lipid Quantification using a Deuterated Internal Standard:

Caption: General workflow for lipid quantification using a deuterated internal standard.

A detailed experimental protocol for the use of a deuterated internal standard in LC-MS/MS analysis is provided below.

Protocol: Quantification of this compound in a Biological Matrix

-

Preparation of Internal Standard Stock Solution: Prepare a stock solution of Deuterated this compound in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) at a concentration of 1 mg/mL.

-

Sample Preparation: To 100 µL of the biological sample (e.g., plasma, cell lysate), add a known amount of the deuterated internal standard stock solution. The amount should be optimized to be within the linear range of the mass spectrometer's detector.

-

Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system, such as the Folch or Bligh-Dyer method.[14]

-

Sample Reconstitution: After extraction, evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the liquid chromatography mobile phase.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the lipid extract using a reverse-phase C18 column with a gradient of mobile phases, for example, a water/acetonitrile/isopropanol system with an appropriate modifier like formic acid or ammonium (B1175870) formate.[12]

-

Mass Spectrometry: Operate the mass spectrometer in a positive ion mode using electrospray ionization (ESI). Monitor the transitions for both the endogenous (unlabeled) and the deuterated standard using Multiple Reaction Monitoring (MRM).

-

Hypothetical MRM transitions:

-

Unlabeled: Precursor ion (M+H)⁺ → Product ion

-

Deuterated: Precursor ion (M+H+5)⁺ → Product ion

-

-

-

-

Data Analysis: Integrate the peak areas for both the endogenous analyte and the deuterated internal standard. Calculate the concentration of the endogenous analyte using the ratio of the peak areas and a calibration curve.[13]

Metabolic Tracer

Stable isotope tracing is a powerful technique to study the dynamics of metabolic pathways in vivo and in vitro.[10][15][16] Deuterated lipids can be introduced into biological systems to track their metabolic fate, including uptake, transport, and conversion into other lipid species.[17][18][19][20] While there are no specific studies found using Deuterated this compound as a tracer, its structure suggests potential use in studying diacylglycerol metabolism and signaling pathways. The benzyl protecting group would likely be cleaved in vivo, releasing deuterated 1-palmitoyl-rac-glycerol, which can then be traced through various metabolic routes.

Signaling Pathway Involving Diacylglycerol:

Caption: Simplified diacylglycerol signaling pathway where a deuterated analog could be used as a tracer.

Conclusion

Deuterated this compound is a valuable research tool for scientists in lipidomics and drug development. Its primary applications as a high-purity internal standard for accurate quantification by mass spectrometry and as a potential metabolic tracer make it indispensable for rigorous and reproducible studies of lipid metabolism and signaling. This guide provides the foundational technical information required for its effective use in a research setting.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 9. lipidmaps.org [lipidmaps.org]

- 10. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. euncl.org [euncl.org]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]

- 19. GIST Scholar: Metabolic Deuterium Oxide Labeling for Quantitative Lipidomics [scholar.gist.ac.kr]

- 20. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 1-Palmitoyl-3-O-benzyl-rac-glycerol in the Synthesis of Protein Kinase C Activators

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-3-O-benzyl-rac-glycerol is a key synthetic intermediate in the preparation of diacylglycerol (DAG) analogs, particularly diacylglycerol lactones (DAG-lactones). These molecules are potent and selective activators of Protein Kinase C (PKC) isozymes, which are critical targets in drug discovery for various therapeutic areas, including oncology and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of DAG-lactones, along with an overview of the relevant PKC signaling pathway.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play a crucial role in cellular signal transduction.[1] The activation of PKC is mediated by the second messenger diacylglycerol (DAG).[2] Synthetic DAG analogs, such as DAG-lactones, have been developed to exhibit enhanced stability and isozyme selectivity compared to endogenous DAG, making them valuable tools for studying PKC function and as potential therapeutic agents.[3]

This compound serves as a versatile precursor for the synthesis of these DAG-lactones. Its structure incorporates a palmitoyl (B13399708) group, a common fatty acid moiety in biological lipids, and a benzyl (B1604629) protecting group on the glycerol (B35011) backbone. This protecting group allows for selective modification at other positions before its removal in the final stages of the synthesis.

Synthetic Applications

The primary application of this compound in organic synthesis is as a starting material for the preparation of DAG-lactones. The general synthetic strategy involves two key steps:

-

Acylation: The free hydroxyl group of this compound is acylated with a desired acid chloride or carboxylic acid. This step introduces the second fatty acid chain or a more complex acyl group.

-

Deprotection: The benzyl ether is cleaved to yield the free hydroxyl group, which is essential for the biological activity of the DAG-lactone. A common method for this deprotection is the use of boron trichloride (B1173362) (BCl₃).[4]

This synthetic route allows for the creation of a diverse library of DAG-lactones with varying substituents, enabling the exploration of structure-activity relationships and the development of isozyme-selective PKC activators.

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound

This protocol describes the acylation of the secondary alcohol of this compound.

Materials:

-

This compound

-

Desired acid chloride (e.g., Oleoyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (B128534) (Et₃N) or Pyridine

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acid chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the acylated product.

Protocol 2: General Procedure for Benzyl Group Deprotection using Boron Trichloride (BCl₃)

This protocol describes the cleavage of the benzyl ether to yield the final DAG-lactone.[4]

Materials:

-

Acylated this compound derivative (from Protocol 1)

-

Anhydrous Dichloromethane (DCM)

-

Boron trichloride (BCl₃) solution (e.g., 1 M in DCM)

-

Anhydrous Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the acylated benzyl-protected glycerol (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add BCl₃ solution (3 equivalents) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of anhydrous MeOH at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the final DAG-lactone.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and activity of DAG-lactones derived from benzyl-protected glycerol precursors.

Table 1: Representative Reaction Yields for DAG-Lactone Synthesis

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| Acylation | This compound | Acylated intermediate | Acid Chloride, Et₃N, DMAP, DCM | 80-95% |

| Deprotection | Acylated intermediate | Final DAG-Lactone | BCl₃, DCM, -78 °C | 70-90% |

Table 2: Biological Activity of a Representative DAG-Lactone

| Compound | Target | Assay | Ki (nM) | Reference |

| Representative DAG-Lactone | PKCα | [³H]-PDBu Binding | 5.2 | Fictional Data |

| Representative DAG-Lactone | PKCδ | [³H]-PDBu Binding | 1.8 | Fictional Data |

| Representative DAG-Lactone | PKCε | [³H]-PDBu Binding | 25.1 | Fictional Data |

Note: The data in these tables are representative and may vary depending on the specific substrates and reaction conditions used.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of DAG-lactones from this compound.

Caption: Synthetic workflow for DAG-lactone synthesis.

Protein Kinase C (PKC) Signaling Pathway

The synthesized DAG-lactones activate PKC by mimicking the action of endogenous diacylglycerol. The diagram below outlines the canonical PKC activation pathway.

Caption: Canonical Protein Kinase C (PKC) activation pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of biologically active DAG-lactones. The straightforward and efficient synthetic protocols outlined in this document provide a basis for the generation of diverse libraries of these potent PKC activators. Such compounds are indispensable tools for both fundamental research into PKC signaling and for the development of novel therapeutics targeting this important enzyme family. The provided protocols and data serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of DAG-lactone derivatives with HIV-1 latency reversing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of protein kinase C epsilon selective diacylglycerol lactones (DAG-lactones) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Palmitoyl-3-O-benzyl-rac-glycerol as a Mass Spectrometry Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of mass spectrometry-based lipidomics, accurate and precise quantification of lipid species is paramount for understanding biological processes and for the development of novel therapeutics. Endogenous lipids, such as diacylglycerols (DAGs), play crucial roles as signaling molecules and metabolic intermediates. Their accurate measurement, however, is often challenged by variations in sample extraction efficiency, matrix effects, and instrument response. To overcome these challenges, the use of a suitable internal standard is essential.

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic diacylglycerol derivative that is not naturally present in biological systems. Its unique structure, featuring a palmitoyl (B13399708) chain at the sn-1 position and a benzyl (B1604629) group protecting the sn-3 hydroxyl, makes it an excellent candidate for use as an internal standard for the quantification of various diacylglycerol species in complex biological matrices. The benzyl group provides chemical stability and a distinct mass, allowing for clear differentiation from endogenous lipids.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows.

Key Applications

-

Quantitative Lipidomics: Serve as an internal standard for the accurate quantification of diacylglycerol (DAG) and potentially other neutral lipid species in various biological samples such as plasma, serum, tissues, and cell cultures.

-

Drug Development: Monitor changes in lipid metabolism and signaling pathways in response to drug candidates.

-

Biomarker Discovery: Aid in the identification and validation of lipid biomarkers for disease diagnosis and prognosis.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₆H₄₄O₄ |

| Molecular Weight | 420.63 g/mol |

| Appearance | White to Off-White Waxy Solid |

| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, chloroform (B151607), and dichloromethane. |

| CAS Number | 1487-51-0 |

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

Objective: To prepare accurate and stable solutions of this compound for spiking into biological samples.

Materials:

-

This compound

-

LC-MS grade methanol

-

LC-MS grade chloroform

-

Amber glass vials with PTFE-lined caps

-

Calibrated analytical balance

-

Volumetric flasks

Procedure:

-

Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound using a calibrated analytical balance.

-

Dissolve the weighed standard in a 10 mL volumetric flask using a 1:1 (v/v) mixture of chloroform and methanol.

-

Ensure complete dissolution by vortexing.

-

Store the stock solution at -20°C in an amber glass vial. This stock solution is stable for up to 6 months.

-

-

Working Solution (e.g., 10 µg/mL):

-

Prepare a working solution by diluting the stock solution with methanol. For a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to a final volume of 10 mL with methanol in a volumetric flask.

-

Prepare fresh working solutions daily or as needed.

-

Protocol 2: Lipid Extraction from Plasma using a Modified Folch Method with Internal Standard Spiking

Objective: To extract total lipids from plasma samples while incorporating the internal standard for quantitative analysis.

Materials:

-

Plasma samples

-

This compound working solution (10 µg/mL)

-

Chloroform (LC-MS grade)

-

Methanol (LC-MS grade)

-

0.9% NaCl solution (LC-MS grade water)

-

Centrifuge capable of 4°C

-

Nitrogen gas evaporator

-

Glass centrifuge tubes

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

In a glass centrifuge tube, add 50 µL of plasma.

-

-

Internal Standard Spiking:

-

Add a known amount of the this compound working solution to the plasma sample. A typical volume is 10-50 µL of a 10 µg/mL solution, but the optimal amount should be determined based on the expected concentration of the analytes of interest and the sensitivity of the mass spectrometer.

-

-

Lipid Extraction:

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked plasma sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 500 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another 1 minute.

-

Centrifuge the mixture at 2000 x g for 10 minutes at 4°C.

-

-

Collection of Lipid Layer:

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

-

Drying and Reconstitution:

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.

-

Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis (e.g., 90:10 methanol:water).

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

Protocol 3: LC-MS/MS Method for Diacylglycerol Analysis

Objective: To separate and detect diacylglycerols and the internal standard using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 90:10 Water:Methanol with 10 mM ammonium (B1175870) formate |

| Mobile Phase B | 90:10 Isopropanol:Methanol with 10 mM ammonium formate |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 5 µL |

MS/MS Parameters (Example for a Triple Quadrupole):

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow Rates | Optimize based on instrument manufacturer's recommendations |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The specific MRM transitions for endogenous diacylglycerols will vary depending on their fatty acid composition. For the internal standard, this compound, the precursor ion will be its [M+NH₄]⁺ adduct. The product ion will result from the neutral loss of the benzyl group or the palmitoyl chain. These transitions must be optimized on the specific mass spectrometer being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (IS) | [To be determined empirically, e.g., 438.4 for [M+NH₄]⁺] | [To be determined empirically] | [To be optimized] |

| Endogenous DAGs (example: 16:0/18:1 DAG) | [e.g., 638.6 for [M+NH₄]⁺] | [Fragments corresponding to neutral loss of fatty acids] | [To be optimized] |

Data Analysis and Quantification

The concentration of each endogenous diacylglycerol species is calculated based on the ratio of its peak area to the peak area of the internal standard (this compound). A calibration curve can be constructed using known concentrations of authentic diacylglycerol standards to determine the absolute concentration.

Formula for Quantification:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

The response factor (RF) should be determined experimentally by analyzing a mixture of the analyte and the internal standard at known concentrations.

Visualizations

Caption: Experimental workflow for quantitative lipidomics using an internal standard.

Caption: Logical relationship demonstrating the role of the internal standard.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of diacylglycerols by LC-MS. Its synthetic nature ensures it is absent in biological samples, and its unique structure allows for unambiguous detection. The protocols outlined in this document provide a framework for the successful implementation of this internal standard in lipidomics research, contributing to more accurate and reproducible quantitative data. Researchers should optimize the specific parameters of the extraction and LC-MS/MS methods for their particular sample type and instrumentation to achieve the best results.

Application Notes and Protocols for 1-Palmitoyl-3-O-benzyl-rac-glycerol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic diacylglycerol (DAG) analog. In cellular systems, DAGs are critical second messengers involved in a multitude of signaling pathways, most notably activating protein kinase C (PKC) isoforms. The introduction of a benzyl (B1604629) group at the sn-3 position offers a unique modification compared to endogenous diacylglycerols, potentially providing metabolic stability or altered biological activity. These application notes provide a comprehensive, though theoretical, protocol for the utilization of this compound in a cell culture setting, based on established methodologies for similar lipid molecules. Due to the limited direct experimental data on this specific compound, the following protocols are proposed as a starting point for investigation.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₂₆H₄₄O₄ |

| Molecular Weight | 420.63 g/mol |

| Appearance | White Waxy Solid |

| Solubility | Soluble in Chloroform, Ethyl Acetate. Expected to be soluble in DMSO and ethanol (B145695) for cell culture use. |

| Storage | Store at -20°C for long-term stability. |

Proposed Experimental Protocols

The following are proposed protocols for the preparation and application of this compound in cell culture. It is imperative to perform initial dose-response and cytotoxicity assays to determine the optimal, non-toxic working concentration for your specific cell line.

Protocol 1: Preparation of Stock Solution

Lipid-based molecules often have poor aqueous solubility and require careful preparation for use in cell culture media.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene (B1209903) tubes

-

Vortex mixer

-

Water bath or heat block

Procedure:

-

Aseptically weigh out a desired amount of this compound in a sterile tube.

-

Add an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

-

To aid in dissolution, gently warm the solution to 37-40°C for 5-10 minutes.

-

Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may also be employed if dissolution is difficult.

-

Store the stock solution in small aliquots at -20°C in the dark to avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cultured Cells

This protocol outlines the steps for introducing this compound to cultured cells.

Materials:

-

Prepared stock solution of this compound

-

Cultured cells in appropriate multi-well plates or flasks

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture your cells of interest to the desired confluency.

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare a working solution by diluting the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium with gentle vortexing or inversion to ensure rapid and even dispersion, minimizing precipitation. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

-

Remove the existing medium from the cultured cells and wash once with sterile PBS.

-

Add the medium containing the desired concentration of this compound to the cells.

-

Incubate the cells for the desired period (e.g., minutes for acute signaling events, or hours to days for gene expression or long-term effects).

-

Proceed with downstream analysis (e.g., cell viability assays, protein expression analysis, signaling pathway activation).

Experimental Workflow

Application Note: Structural Elucidation of 1-Palmitoyl-3-O-benzyl-rac-glycerol using ¹H and ¹³C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 1-Palmitoyl-3-O-benzyl-rac-glycerol using Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution ¹H and ¹³C NMR are powerful, non-destructive techniques for the structural characterization and purity assessment of synthesized compounds. Herein, we present the expected spectral data, a comprehensive experimental protocol for data acquisition, and a logical workflow for the analysis of this specific monoacylated and ether-linked glycerol (B35011) derivative, which is a valuable intermediate in lipid-based drug delivery systems and synthetic chemistry.

Introduction

This compound is a synthetic lipid molecule that incorporates a saturated fatty acid (palmitic acid) and a benzyl (B1604629) protecting group on a glycerol backbone. This structure makes it a key building block in the synthesis of more complex, biologically active lipids and a component in the development of lipid-based nanoparticles for drug delivery. Accurate structural verification is paramount to ensure the purity and identity of this compound for subsequent applications. NMR spectroscopy provides unambiguous structural information by probing the chemical environment of each proton and carbon atom within the molecule. This note details the expected ¹H and ¹³C NMR spectral characteristics and provides a standardized protocol for obtaining high-quality data.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The data is compiled based on the analysis of structurally related compounds, including 3-O-benzyl-1,2-dipalmitoyl-sn-glycerol and 1-monopalmitoyl-rac-glycerol, and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a, H-1b | 4.18 - 4.12 | m | |

| H-2 | 3.95 - 3.90 | m | |

| H-3a, H-3b | 3.58 - 3.52 | m | |

| -CH₂-Ph | 4.58 | s | |

| Ar-H | 7.38 - 7.28 | m | |

| α-CH₂ (Palmitoyl) | 2.34 | t | 7.5 |

| β-CH₂ (Palmitoyl) | 1.63 | quint | 7.5 |

| -(CH₂)n- (Palmitoyl) | 1.35 - 1.20 | m | |

| -CH₃ (Palmitoyl) | 0.88 | t | 7.0 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 65.5 |

| C-2 | 70.2 |

| C-3 | 71.8 |

| -CH₂-Ph | 73.5 |

| Ar-C (quat) | 137.8 |

| Ar-CH | 128.6, 127.9, 127.8 |

| C=O (Palmitoyl) | 174.0 |